Cas no 1705649-54-2 (Mecoprop-d6)

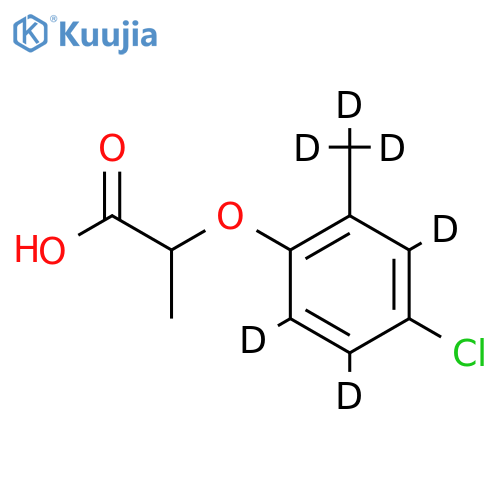

Mecoprop-d6 structure

商品名:Mecoprop-d6

Mecoprop-d6 化学的及び物理的性質

名前と識別子

-

- Mecoprop-d6

- 2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid

- Mecoprop D6 (ring D3, methyl D3)

- 2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid

- Mecoprop D6 (phenyl D3, methyl D3)

- Mecoprop D6 (phenyl D3, methyl D3) 100 microg/mL in Acetonitrile

- Mecoprop-(4-chloro-2-methylphenoxy-d6), PESTANAL(R), analytical standard

- 1705649-54-2

-

- MDL: MFCD11616829

- インチ: 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D

- InChIKey: WNTGYJSOUMFZEP-YFNZQJCKSA-N

- ほほえんだ: ClC1C([2H])=C([2H])C(=C(C([2H])([2H])[2H])C=1[2H])OC(C(=O)O)C

計算された属性

- せいみつぶんしりょう: 220.077332g/mol

- どういたいしつりょう: 220.077332g/mol

- 同位体原子数: 6

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- ぶんしりょう: 220.68g/mol

- トポロジー分子極性表面積: 46.5

Mecoprop-d6 セキュリティ情報

- 危険物輸送番号:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all

Mecoprop-d6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 34505-10MG |

Mecoprop-(4-chloro-2-methylphenoxy-d6) |

1705649-54-2 | PESTANAL | 10MG |

¥5155.91 | 2022-02-23 | |

| A2B Chem LLC | AX36122-20mg |

Mecoprop-d6 |

1705649-54-2 | 20mg |

$738.00 | 2024-04-20 | ||

| TRC | M203053-2.5mg |

Mecoprop-d6 |

1705649-54-2 | 2.5mg |

$207.00 | 2023-05-18 | ||

| TRC | M203053-25mg |

Mecoprop-d6 |

1705649-54-2 | 25mg |

$ 1200.00 | 2023-09-07 |

Mecoprop-d6 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1705649-54-2 (Mecoprop-d6) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬